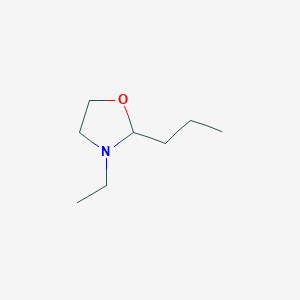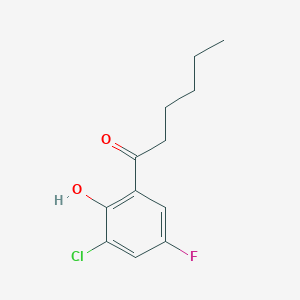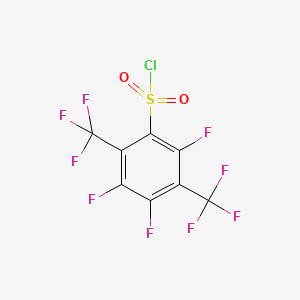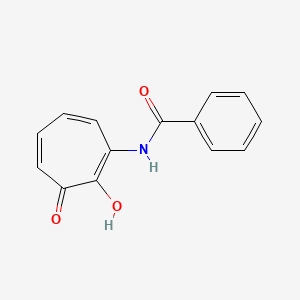
6,6'-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) is a complex organic compound characterized by its unique structure, which includes pyrimidine rings, chloro groups, and propylthio substituents
Métodos De Preparación
The synthesis of 6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of chloro and propylthio groups. The final step involves the coupling of two pyrimidine units via an ethane-1,2-diylbis(oxy) linker. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro groups can be reduced to corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethane-1,2-diylbis(oxy) linker allows for flexible binding to multiple sites, enhancing its efficacy. The chloro and propylthio groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar compounds include those with pyrimidine cores and various substituents, such as:
- 6,6’-(Methane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine)
- 6,6’-(Propane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) These compounds share structural similarities but differ in the length and nature of the linker, which can affect their chemical properties and applications. The unique ethane-1,2-diylbis(oxy) linker in 6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) provides distinct advantages in terms of flexibility and binding efficiency.
Propiedades
Fórmula molecular |
C16H22Cl2N6O2S2 |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
4-[2-(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)oxyethoxy]-6-chloro-2-propylsulfanylpyrimidin-5-amine |
InChI |
InChI=1S/C16H22Cl2N6O2S2/c1-3-7-27-15-21-11(17)9(19)13(23-15)25-5-6-26-14-10(20)12(18)22-16(24-14)28-8-4-2/h3-8,19-20H2,1-2H3 |
Clave InChI |
UMMYRRGGFDZNLY-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC(=C(C(=N1)Cl)N)OCCOC2=C(C(=NC(=N2)SCCC)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)




![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)






